molecular formula C22H21ClO6 B3475610 8-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B3475610
M. Wt: 416.8 g/mol
InChI Key: OLMXZAPSAZRKGU-UHFFFAOYSA-N
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Description

The compound 8-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one features a cyclopenta[c]chromen-4(1H)-one core substituted with a chlorine atom at position 8 and a 3,4,5-trimethoxybenzyloxy group at position 7.

Properties

IUPAC Name

8-chloro-7-[(3,4,5-trimethoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO6/c1-25-19-7-12(8-20(26-2)21(19)27-3)11-28-18-10-17-15(9-16(18)23)13-5-4-6-14(13)22(24)29-17/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMXZAPSAZRKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopenta[c]chromen backbone with a chloro substituent and a trimethoxybenzyl ether group. Its molecular formula is C21H24ClO5C_{21}H_{24}ClO_5, and it exhibits various physical and chemical properties conducive to biological activity.

Anticancer Properties

Research has indicated that derivatives of cyclopenta[c]chromens exhibit significant anticancer effects. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. Specifically, the introduction of methoxy groups has been associated with enhanced activity against tumors, while the presence of chlorine generally reduces this effect.

CompoundCell LineGI50 (μM)Notes
This compoundNCI-H5220.25Significant growth inhibition observed
Related Compound AVarious0.08 - 31.1Potent across multiple lines
Related Compound BNCI-H52210Less potent than trimethoxy derivative

The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways involved in cell proliferation and apoptosis. Specifically, it may modulate the activity of enzymes and receptors associated with cancer progression.

Key Mechanisms:

  • Inhibition of Kinase Activity: Similar compounds have shown to inhibit kinases involved in cancer cell signaling.
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies

  • Study on Antitumor Effects:
    A study published in Cancer Research demonstrated that a related compound significantly inhibited tumor growth in xenograft models. The study found that the compound induced apoptosis through the activation of caspase pathways.
  • Cell Line Testing:
    In vitro studies using the NCI cancer cell line panel revealed that compounds with similar structures exhibited a range of GI50 values, indicating varying levels of potency against different types of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyloxy Group

The benzyloxy group at position 7 is a critical structural determinant. Analogs with modified substituents include:

Halogen-Substituted Benzyloxy Derivatives
  • 8-Chloro-7-[(2-chlorobenzyl)oxy]- (CID 978409, ):

    • Molecular Formula: C₁₉H₁₄Cl₂O₃
    • Key Features: Ortho-chloro substitution reduces steric hindrance compared to the target's trimethoxy group. Predicted collision cross-section (CCS) for [M+H]+: 177.3 Ų .
    • Implications: Higher lipophilicity (Cl vs. OCH₃) may enhance membrane permeability but reduce solubility.
  • 8-Chloro-7-[(4-chlorobenzyl)oxy]- (CID 332055-43-3, ):

    • Molecular Weight: 361.2 g/mol; XLogP3: 5 (indicative of high lipophilicity) .
    • Para-chloro substitution may favor planar interactions with aromatic biological targets.
  • 8-Chloro-7-[(2-fluorobenzyl)oxy]- ():

    • CCS for [M+H]+: 175.8 Ų , slightly lower than the 2-chloro analog, suggesting a more compact conformation due to fluorine’s smaller size .
Methoxy-Substituted Benzyloxy Derivatives
  • 8-Chloro-7-[(4-methoxybenzyl)oxy]- (CID 978411, ): Molecular Formula: C₂₀H₁₇ClO₄ CCS for [M+H]+: 178.7 Ų, indicating a bulkier structure than halogenated analogs .
Complex Ether and Ketone Substituents
  • 8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]- (CAS 6157-93-3, ): Introduces a ketone group, increasing hydrogen-bonding capacity and polarity. No CCS or logP data available.

Substituent Variations at Position 8

  • 8-Hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]- (): Molecular Formula: C₂₈H₃₄O₆ (MW: 466.57 g/mol). The hexyl chain significantly increases lipophilicity (vs.

Physicochemical Properties and Collision Cross-Section (CCS)

CCS values (Ų) under different adducts highlight conformational differences:

Compound (Substituent) [M+H]+ [M+Na]+ [M-H]-
Target (3,4,5-Trimethoxy) N/A N/A N/A
2-Chlorobenzyloxy (CID 978409) 177.3 195.4 184.2
4-Methoxybenzyloxy (CID 978411) 178.7 195.7 185.4
2-Fluorobenzyloxy 175.8 192.3 181.3

Note: CCS data for the target compound are unavailable in the evidence.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (Cl, F) : Increase reactivity and may enhance interactions with electron-rich biological targets (e.g., enzymes with aromatic residues) .
  • Electron-Donating Groups (OCH₃) : Improve solubility and stability but may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
8-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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